molecular formula C21H27N3O5S2 B2981115 N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941900-35-2

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2981115
CAS No.: 941900-35-2
M. Wt: 465.58
InChI Key: BTTODKQCNVKEBV-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide" is a synthetic molecule that falls under the category of sulfonamide derivatives. This compound is of interest in various fields of scientific research, including medicinal chemistry, due to its potential therapeutic properties and unique chemical structure. Its complex molecular framework allows for a wide range of interactions with biological targets, making it a subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The process may include:

  • Step 1: Formation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline

    • Reactants: : 1,2,3,4-tetrahydroquinoline, propylsulfonyl chloride

    • Conditions: : Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

  • Step 2: Sulfamoylation of 3-methyl-4-aminophenyl

    • Reactants: : 3-methyl-4-aminophenyl, sulfamoyl chloride

    • Conditions: : Base (e.g., pyridine), solvent (e.g., dichloromethane), cooling to 0°C

  • Step 3: Coupling of the Intermediates

    • Reactants: : 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, 3-methyl-4-sulfamoylphenyl

    • Conditions: : Condensation agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature

  • Step 4: Acetylation

    • Reactants: : Coupled product, acetic anhydride

    • Conditions: : Solvent (e.g., acetic acid), heating to 50-60°C

Industrial Production Methods

For industrial-scale production, optimizations are made to enhance yield and purity while ensuring cost-effectiveness and scalability. Key aspects may include:

  • Continuous Flow Synthesis: : Using automated reactors for continuous addition and reaction of intermediates.

  • Advanced Purification Techniques: : Employing methods like crystallization, chromatography, and recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May undergo oxidative cleavage or modification, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced at the sulfonyl or amide groups using reducing agents like lithium aluminum hydride.

  • Substitution: : Functional group substitutions at various positions on the quinoline or phenyl rings can be achieved using halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substituents: : Alkyl halides, nucleophiles like amines or thiols

  • Solvents: : Dichloromethane, DMF, ethanol, acetic acid

Major Products Formed

The major products depend on the specific reactions, but may include:

  • Oxidized derivatives with modifications at the sulfonyl group

  • Reduced amide or sulfonyl compounds

  • Substituted analogs with new functional groups on the aromatic rings

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structure allows for modifications that can lead to new materials or catalytic agents.

Biology

Biologically, it may exhibit properties that make it a candidate for studying enzyme interactions or cellular pathways. Its ability to interact with proteins and other biomolecules can provide insights into biological processes.

Medicine

In medicinal chemistry, it is investigated for its potential as a therapeutic agent. It might show activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action for N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide depends on its interaction with biological targets. It may inhibit or activate specific enzymes or receptors, affecting cellular pathways. The exact pathways and targets are subjects of ongoing research, but might involve modulation of protein kinases, ion channels, or other critical cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)acetamide: : Similar structure with variations in the sulfonamide and aromatic rings.

  • 1-(propylsulfonyl)-2,3,4,5-tetrahydroquinoline: : Analog with differences in the tetrahydroquinoline framework.

Uniqueness

What makes N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide unique is its combination of a sulfonamide moiety with a substituted tetrahydroquinoline structure, providing a distinctive set of interactions with biological systems that are not observed with simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can harness its potential in various scientific and industrial fields

Properties

IUPAC Name

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-4-12-30(26,27)24-11-5-6-17-14-19(7-9-20(17)24)23-31(28,29)21-10-8-18(13-15(21)2)22-16(3)25/h7-10,13-14,23H,4-6,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTODKQCNVKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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